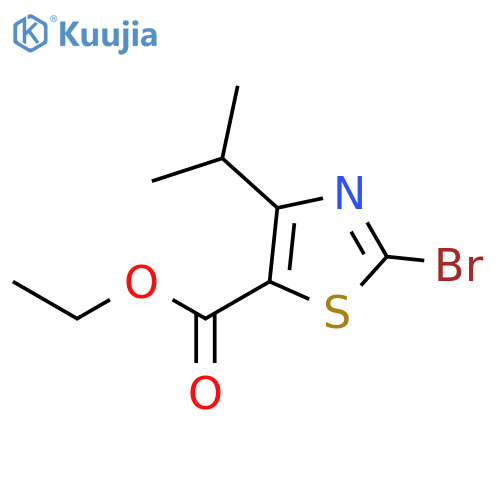

Cas no 81569-58-6 (Ethyl 2-bromo-4-isopropylthiazole-5-carboxylate)

81569-58-6 structure

商品名:Ethyl 2-bromo-4-isopropylthiazole-5-carboxylate

Ethyl 2-bromo-4-isopropylthiazole-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-bromo-4-isopropylthiazole-5-carboxylate

- 5-Thiazolecarboxylicacid,2-bromo-4-(1-methylethyl)-,ethylester(9CI)

- ethyl 2-bromo-4-propan-2-yl-1,3-thiazole-5-carboxylate

- Ethyl 2-bromo-4-isopropyl-1,3-thiazole-5-carboxylate

- Ethyl2-bromo-4-isopropylthiazole-5-carboxylate

- CFVZERGDGYZJHR-UHFFFAOYSA-N

- 2-bromo-4-isopropyl-thiazole-5-carboxylic acid ethyl ester

- ethyl 2-bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylate

- 81569-58-6

- SCHEMBL2083552

-

- インチ: InChI=1S/C9H12BrNO2S/c1-4-13-8(12)7-6(5(2)3)11-9(10)14-7/h5H,4H2,1-3H3

- InChIKey: CFVZERGDGYZJHR-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=C(C(C)C)N=C(Br)S1

計算された属性

- せいみつぶんしりょう: 276.97721g/mol

- どういたいしつりょう: 276.97721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 213

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 67.4Ų

Ethyl 2-bromo-4-isopropylthiazole-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM189407-5g |

ethyl 2-bromo-4-isopropylthiazole-5-carboxylate |

81569-58-6 | 95% | 5g |

$634 | 2021-08-05 | |

| Chemenu | CM189407-1g |

ethyl 2-bromo-4-isopropylthiazole-5-carboxylate |

81569-58-6 | 95% | 1g |

$233 | 2024-07-23 | |

| Alichem | A059003316-25g |

Ethyl 2-bromo-4-isopropylthiazole-5-carboxylate |

81569-58-6 | 95% | 25g |

$3551.00 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1698634-1g |

Ethyl 2-bromo-4-isopropylthiazole-5-carboxylate |

81569-58-6 | 98% | 1g |

¥1484.00 | 2024-07-28 | |

| Alichem | A059003316-5g |

Ethyl 2-bromo-4-isopropylthiazole-5-carboxylate |

81569-58-6 | 95% | 5g |

$1474.00 | 2023-09-01 | |

| Alichem | A059003316-10g |

Ethyl 2-bromo-4-isopropylthiazole-5-carboxylate |

81569-58-6 | 95% | 10g |

$2231.10 | 2023-09-01 |

Ethyl 2-bromo-4-isopropylthiazole-5-carboxylate 関連文献

-

1. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

81569-58-6 (Ethyl 2-bromo-4-isopropylthiazole-5-carboxylate) 関連製品

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量